molecular formula C16H17F2N3O3 B2559734 N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 742116-09-2

N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2559734
CAS RN: 742116-09-2
M. Wt: 337.327
InChI Key: UDWYZJCHKXUHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as Compound X, is a novel small molecule compound that has been developed for its potential use in scientific research. This compound has been synthesized using a unique method that involves the reaction of 3,4-difluoroaniline with 2,4-dioxo-1,3-diazaspiro[4.5]decane-3-carboxylic acid, followed by acetylation.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Innovative synthesis techniques have been developed for compounds with structural similarities, highlighting the versatility of these molecules for further chemical modifications. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential for in vitro antiplasmodial properties, showcasing the methodological advances in crafting compounds for biological activity (Mphahlele, M. M., Mmonwa, M. M., & Choong, Y., 2017).

Chemical Reactions and Interactions

Detailed studies on the reactivity of compounds containing difluorophenyl groups have revealed their potential as precursors for further chemical reactions. For example, the formation of fluorinated 1-Oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane highlights the reactive versatility of these compounds (Kovtonyuk, V. N., Kobrina, L., Kataeva, O., & Haufe, G., 2005).

Applications in Medicinal Chemistry

Drug Metabolism

Research into the metabolism of substances structurally similar to N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in biological systems has provided insights into potential drug development pathways. For example, the identification of metabolites of a substance P (neurokinin 1 receptor) antagonist in rat hepatocytes and plasma revealed crucial information on the bioactive transformations these compounds undergo within living organisms (Hop, C., Wang, Y., Kumar, S., et al., 2002).

Antiviral and Antihypertensive Potential

Novel derivatives, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, have been synthesized and evaluated for their antiviral activity, demonstrating the potential of spiro compounds in developing new antiviral molecules (Apaydın, Ç. B., Loy, B., Stevaert, A., & Naesens, L., 2020). Additionally, studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have explored their antihypertensive properties, further underscoring the therapeutic potential of these compounds (Caroon, J., Clark, R., Kluge, A., et al., 1981).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c17-11-5-4-10(8-12(11)18)19-13(22)9-21-14(23)16(20-15(21)24)6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWYZJCHKXUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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